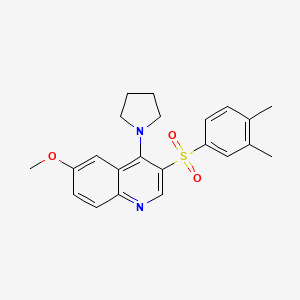

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-15-6-8-18(12-16(15)2)28(25,26)21-14-23-20-9-7-17(27-3)13-19(20)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXYDUUTJNYIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a novel quinoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The structure of the compound features a quinoline core substituted with a pyrrolidine moiety and a sulfonyl group. The presence of methoxy and dimethylbenzene groups enhances its lipophilicity and biological activity.

Research indicates that this compound exhibits multiple mechanisms of action, which may include:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other quinoline derivatives that target cholinesterases and monoamine oxidases .

- Modulation of Receptor Activity : The compound may interact with various receptors, including muscarinic acetylcholine receptors (mAChRs), which play crucial roles in cognitive functions and neuroprotection .

Antioxidant Properties

Studies have demonstrated that this compound possesses significant antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models.

Neuroprotective Effects

In preclinical models, the compound has shown promising neuroprotective effects. It appears to mitigate neuronal damage induced by oxidative stress and excitotoxicity, potentially making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The sulfonyl group is hypothesized to play a role in enhancing cytotoxicity against certain tumor types.

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogues

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Structure: Substituted with a 4-chlorophenyl group at position 2, a 4-methoxyphenyl group at position 3, and an amino group at position 3.

- Synthesis: Prepared via PdCl₂(PPh₃)₂/PCy3-catalyzed cross-coupling of 1-aminocyclohexanone with 4-methoxyphenylboronic acid in DMF, yielding a solid with a melting point of 223–225°C .

- Key Differences :

- The absence of a sulfonyl group reduces polarity compared to the target compound.

- The 4-chlorophenyl group may enhance lipophilicity and alter binding affinities in biological systems.

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

- Structure : Features a 4-chlorophenyl group at position 2, a 3,4-dimethoxyphenyl group at position 4, and a methyl group at position 3.

- Synthesis : Synthesized via a one-pot, three-component oxidative dehydrogenation aromatization process .

- The methyl group at position 3 may sterically hinder interactions with target enzymes or receptors.

(R)-7-(2-[¹⁸F]Fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline ([¹⁸F]IV)

- Structure: A quinazoline derivative with a fluorine-18 radiolabel, a methoxy group at position 6, and a pyrrolidinyl-quinoxaline substituent at position 4.

- Synthesis : Radiolabeling involves [¹⁸F]fluoride activation with Kryptofix® and acetonitrile .

- Key Differences: The quinazoline core differs electronically from quinoline, altering bioavailability and target selectivity. The fluorine-18 label enables imaging applications, unlike the non-radioactive target compound.

Physicochemical and Pharmacological Comparisons

Functional Implications

- In contrast, methoxy and amino groups in analogues like 4k favor hydrogen bonding .

- Biological Activity : While explicit data for the target compound is unavailable, structural analogues such as 4k and the 2-(4-chlorophenyl) derivative have shown activity in preliminary bioassays, suggesting the importance of substituent positioning .

- Synthetic Accessibility: The one-pot synthesis of the 2-(4-chlorophenyl) analogue offers advantages in efficiency over multi-step cross-coupling routes required for sulfonyl-containing quinolines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.